![molecular formula C15H22N2O4S B12897865 5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide CAS No. 57734-52-8](/img/structure/B12897865.png)
5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfonyl group, a methoxy group, and a pyrrolidin-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidin-2-ylmethylamine to yield 2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the benzamide intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrrolidine ring may contribute to binding affinity and specificity, while the ethylsulfonyl and methoxy groups may influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide: Similar structure with a hydroxy group instead of a methoxy group.
Pyrrolidin-2-one derivatives: Compounds with a similar pyrrolidine ring structure.
Uniqueness
5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide is unique due to the specific combination of functional groups that may confer distinct biological activities and chemical reactivity. The presence of the ethylsulfonyl group, in particular, may enhance its solubility and stability compared to similar compounds.
Propriétés
Numéro CAS |
57734-52-8 |
|---|---|
Formule moléculaire |
C15H22N2O4S |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
5-ethylsulfonyl-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(19,20)12-6-7-14(21-2)13(9-12)15(18)17-10-11-5-4-8-16-11/h6-7,9,11,16H,3-5,8,10H2,1-2H3,(H,17,18) |
Clé InChI |
AKEHQWVKDXNZTC-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


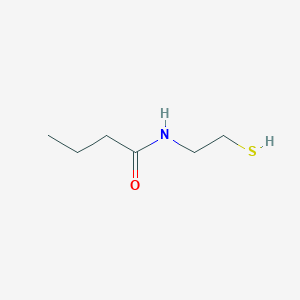
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)

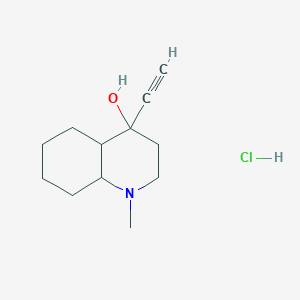

![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)
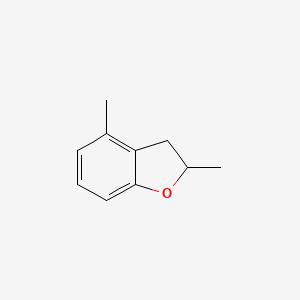

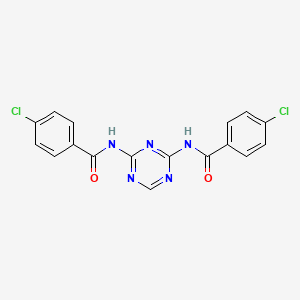
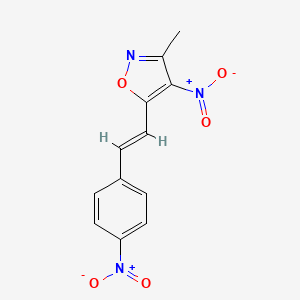
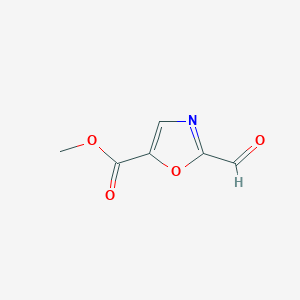
![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
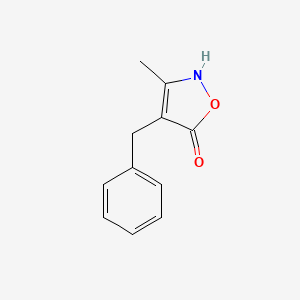
![[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897853.png)
